molecular formula C6H6N4 B112013 1-Aminobenzotriazole CAS No. 1614-12-6

1-Aminobenzotriazole

Numéro de catalogue: B112013
Numéro CAS: 1614-12-6
Poids moléculaire: 134.14 g/mol
Clé InChI: JCXKHYLLVKZPKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-aminobenzotriazole (ABT) is a non-specific cytochrome P450 (CYP) inhibitor. It does not appear to affect other enzymes, including UDP-glucuronosyltransferases. ABT acts as a CYP suicide substrate, producing maximal destruction of hepatic and renal microsome CYP protein in vitro at 10 mM. It is effective in vivo, significantly reducing CYP content in both liver and kidney in rats within two hours. The effects of ABT on CYP activity is time-dependent, with significant shift in IC50 values with preincubation.

Applications De Recherche Scientifique

Inhibiteur de la monoamine oxydase (MAO)

1-Aminobenzotriazole a été caractérisé comme un inhibiteur puissant de la monoamine oxydase (MAO) in vitro en utilisant des microsomes hépatiques et des fractions S9 de souris, de rats et d'humains . Il a été démontré qu'il inhibait les deux isozymes de la MAO (MAO-A et MAO-B) avec une plus grande spécificité envers la MAO-B .

Inhibiteur sonde pour le métabolisme dépendant de la MAO

this compound peut être utilisé comme inhibiteur sonde in vitro pour cribler la participation du métabolisme dépendant de la MAO de nouvelles entités chimiques (NEC) en découverte précoce de médicaments .

Inhibiteur des enzymes du cytochrome P450

this compound est un inhibiteur dépendant du temps connu des enzymes du cytochrome P450 (CYP) . Il est souvent utilisé en conjonction avec des systèmes de métabolisme médicamenteux in vitro .

4. Inhibiteur sonde pour le métabolisme médié par le CYP et/ou non CYP this compound est utilisé comme inhibiteur sonde standard pour caractériser le métabolisme des xénobiotiques médié par le CYP et/ou non CYP .

Recherche sur la pharmacocinétique des médicaments

this compound a été utilisé dans la recherche pour moduler la pharmacocinétique des médicaments administrés par voie orale par l'inhibition du cytochrome P450 et le retard de la vidange gastrique chez le rat .

6. Sonde biologique pour les enzymes du cytochrome P450 this compound est utilisé comme sonde biologique pour étudier les rôles biologiques des enzymes du cytochrome P450, leur participation au métabolisme des substances endogènes et des xénobiotiques, et leur contribution à la toxicité des médicaments et des produits chimiques dépendante du métabolisme <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 13

Mécanisme D'action

Target of Action

1-Aminobenzotriazole (1-ABT) is a pan-specific, mechanism-based inactivator of the xenobiotic metabolizing forms of cytochrome P450 in animals, plants, insects, and microorganisms . Cytochrome P450 enzymes play a crucial role in the metabolism of both endogenous compounds and xenobiotics .

Mode of Action

1-ABT acts as a mechanism-based inhibitor of cytochrome P450 enzymes . This means that it binds to the enzyme and undergoes a normal initial reaction to produce a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation .

Biochemical Pathways

The primary biochemical pathway affected by 1-ABT is the cytochrome P450 pathway. By inhibiting the cytochrome P450 enzymes, 1-ABT can affect the metabolism of various endogenous compounds and xenobiotics . This can lead to changes in the metabolism-dependent toxicity of drugs and chemicals .

Pharmacokinetics

The pharmacokinetics of 1-ABT varies depending on the species. For example, in rats, dogs, and monkeys, high plasma concentrations of 1-ABT were observed for over 24 hours after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys . In another study, it was found that 1-ABT can modulate oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats .

Result of Action

The molecular and cellular effects of 1-ABT’s action primarily involve the inactivation of cytochrome P450 enzymes. This can lead to changes in the metabolism of various compounds, potentially affecting their toxicity . Additionally, 1-ABT has been characterized as a potent inhibitor of monoamine oxidase (MAO), with more specificity towards MAO-B .

Action Environment

The action of 1-ABT can be influenced by environmental factors such as salt stress. For example, a study found that 1-ABT was effective in improving the survival, growth, and physiological processes of Tamarix chinensis cuttings under salt stress . There was a threshold effect when using 1-abt to facilitate propagation under salt stress .

Analyse Biochimique

Biochemical Properties

1-ABT interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cytochrome P450 enzymes , which play a crucial role in the metabolism of xenobiotics. It also inhibits monoamine oxidase (MAO) enzymes , with more specificity towards MAO-B . The nature of these interactions is typically non-competitive, leading to a decrease in the maximum rate of reaction without affecting the affinity of the enzyme for its substrate .

Cellular Effects

1-ABT has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in metabolic pathways. For instance, it inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which play a role in the breakdown of neurotransmitters in the brain .

Molecular Mechanism

1-ABT exerts its effects at the molecular level through several mechanisms. It acts as a mechanism-based inactivator of cytochrome P450 enzymes , meaning it forms a reactive intermediate that binds to the enzyme and causes its inactivation. It also inhibits MAO enzymes through a non-competitive mechanism, where it binds to a site on the enzyme other than the active site, leading to a decrease in the maximum rate of reaction .

Temporal Effects in Laboratory Settings

The effects of 1-ABT can change over time in laboratory settings. For instance, it has been shown to inhibit the growth and physiological characteristics of Tamarix chinensis cuttings under salt stress . The effects were insignificant when applied at low concentrations (< 100 mg L−1), and at high concentrations (>100 mg L−1), 1-ABT limited growth and physiological activities .

Dosage Effects in Animal Models

The effects of 1-ABT vary with different dosages in animal models. For example, after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys, the plasma concentrations of 1-ABT were high and were sustained for over 24 hours .

Metabolic Pathways

1-ABT is involved in several metabolic pathways. It is a known inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which are involved in the breakdown of neurotransmitters in the brain .

Activité Biologique

1-Aminobenzotriazole (ABT) is a well-characterized compound primarily known for its role as a non-selective inhibitor of cytochrome P450 (CYP) enzymes. This article explores the biological activity of ABT, focusing on its pharmacokinetic effects, mechanisms of action, and implications in drug metabolism.

Overview of this compound

This compound is a mechanism-based inactivator of CYP enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds. Its ability to inhibit these enzymes makes it a valuable tool in pharmacological research, particularly in understanding drug interactions and metabolic pathways.

ABT acts as a suicide substrate for several CYP isoforms, leading to their irreversible inactivation. Studies have shown that ABT can effectively inhibit the activity of multiple CYP enzymes, including CYP2A6, CYP3A4, and CYP2E1, among others. This inhibition can significantly alter the pharmacokinetics of co-administered drugs.

Key Findings on Cytochrome P450 Inhibition

  • Comprehensive Inhibition : ABT has been demonstrated to cause complete inactivation of CYP2A6 and CYP3A4 when incubated with human liver microsomes. Other CYP isoforms retain varying levels of activity post-treatment, with CYP2C9 showing notable resistance to ABT-induced inactivation .
  • Dose-Dependent Effects : The degree of enzyme inhibition is dose-dependent. For instance, administration of 100 mg/kg ABT resulted in profound reductions in hepatic and renal P450 content within hours .

Pharmacokinetic Implications

ABT's influence on drug metabolism extends to its effects on pharmacokinetics:

  • Oral Bioavailability : Research indicates that ABT can significantly affect the bioavailability of orally administered drugs. For example, when administered before midazolam, ABT increased the area under the curve (AUC) significantly due to its interaction with intestinal CYP enzymes .
  • Gastric Retention : In studies involving rats, pre-treatment with ABT delayed gastric emptying and increased stomach weight, suggesting a pro-secretory effect that may alter drug absorption profiles .

Case Studies

Several studies highlight the practical applications and implications of using ABT in research:

  • Inhibition of N-Acetyltransferase : One study demonstrated that ABT inhibits N-acetylation processes in rats, affecting the clearance of procainamide by approximately 45% when administered prior to intravenous dosing. This indicates that ABT not only affects CYP activity but also interacts with other metabolic pathways .
  • Comparative Studies : In comparative studies between hepatic and renal microsomes from rats treated with ABT, it was found that both organs exhibited similar patterns of P450 destruction, emphasizing the compound's broad-spectrum inhibitory effects .

Data Summary

The following table summarizes key data from various studies on the biological activity of this compound:

Study CYP Isoform Effect Dosage (mg/kg) Remarks
CYP2A6Complete Inactivation1Non-selective inhibition observed
CYP3A4Complete Inactivation1Significant impact on drug metabolism
Total Hepatic P450~80% Reduction≥10Dose-dependent effects noted
N-Acetyltransferase45% Clearance Decrease100Affects multiple metabolic pathways

Propriétés

IUPAC Name

benzotriazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKHYLLVKZPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167140
Record name 1-Aminobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1614-12-6
Record name 1-Aminobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1614-12-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzotriazol-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOBENZOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFF75BJ1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminobenzotriazole
Reactant of Route 2
1-Aminobenzotriazole
Reactant of Route 3
1-Aminobenzotriazole
Reactant of Route 4
1-Aminobenzotriazole
Reactant of Route 5
1-Aminobenzotriazole
Reactant of Route 6
1-Aminobenzotriazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.